2-Imino-2H-chromene-3-carboxamide
Overview
Description
2-Imino-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and microbial infections. The structure of this compound consists of a chromene ring fused with an imino group and a carboxamide group, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 2-Imino-2H-chromene-3-carboxamide is AKR1B10 , a member of the aldo-keto reductase family . This enzyme has been recognized as a potential therapeutic target for the treatment of various types of cancers .
Mode of Action
This compound interacts with its target, AKR1B10, through critical hydrogen-bonding interactions with the Val301 and Lue302 of the AKR1B10 catalytic site . This interaction inhibits the function of AKR1B10, thereby exerting its therapeutic effects .
Biochemical Pathways
The inhibition of akr1b10 can disrupt the normal metabolic processes of cancer cells, leading to their death .
Result of Action
The primary result of this compound’s action is its cytotoxic activity against cancer cells. In vitro studies have shown that this compound demonstrates potent inhibitory activity against MOLT-4 and SK-OV-3 cell lines .
Biochemical Analysis
Biochemical Properties
2-Imino-2H-chromene-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has demonstrated potent inhibitory activity against the enzyme AKR1B10, which is involved in the metabolism of toxic aldehydes and the development of certain cancers . The interaction between this compound and AKR1B10 involves critical hydrogen-bonding interactions with specific amino acids in the enzyme’s catalytic site . Additionally, this compound has been found to interact with other biomolecules, such as DNA and RNA, potentially affecting their stability and function .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. Studies have shown that this compound can induce cytotoxicity in cancer cell lines, including MOLT-4 and SK-OV-3 cells . The cytotoxic effects are mediated through the induction of apoptosis, a programmed cell death mechanism, which involves the activation of caspases and the cleavage of key cellular proteins . Furthermore, this compound has been shown to influence cell signaling pathways, such as the MAPK and AMPK pathways, which play critical roles in cell proliferation, differentiation, and survival . This compound also affects gene expression and cellular metabolism, leading to alterations in the levels of various metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function . For example, the binding of this compound to AKR1B10 results in the inhibition of the enzyme’s activity, leading to the accumulation of toxic aldehydes and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the activity of transcription factors, such as NF-κB and p53, which regulate the expression of genes involved in cell survival, proliferation, and apoptosis . The inhibition or activation of these transcription factors by this compound results in changes in gene expression that contribute to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its biological activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including the induction of apoptosis and the inhibition of cell proliferation . These effects are consistent with its role as a potent cytotoxic agent and its potential use in cancer therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant anticancer activity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Studies have identified threshold doses at which this compound exerts its maximum therapeutic effects without causing significant toxicity . These findings highlight the importance of careful dose optimization in the development of this compound as a therapeutic agent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation, reduction, and hydrolysis of this compound, mediated by enzymes such as cytochrome P450 . Phase II reactions involve the conjugation of the compound with glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body . These metabolic processes can influence the bioavailability and efficacy of this compound, as well as its potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and hemoglobin, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various enzymes and signaling proteins, modulating their activity and influencing cellular processes . In the nucleus, this compound can bind to DNA and RNA, affecting gene expression and the stability of nucleic acids . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Imino-2H-chromene-3-carboxamide can be synthesized through various methods, with the Knoevenagel condensation reaction being one of the most common approaches. This reaction involves the condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of a base such as aqueous sodium carbonate or hydrogen carbonate solution at room temperature . Another method involves the reaction of salicylaldehyde with cyanoacetamide in the presence of a catalyst under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group and the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Imino-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Imino-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
2-(Phenylimino)-2H-chromene-3-carboxamide: This compound also exhibits anticancer and antimicrobial activities but has different substituents that may affect its potency and selectivity.
2-Imino-2H-chromene-3-carbonitrile: This derivative has a cyano group instead of a carboxamide group, which can influence its chemical reactivity and biological activity.
2-Oxo-2H-chromene-3-carboxamide: The presence of an oxo group instead of an imino group alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-iminochromene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9(13)7-5-6-3-1-2-4-8(6)14-10(7)12/h1-5,12H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXOPKWRCEMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344697 | |
Record name | 2-Imino-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52218-17-4 | |
Record name | 2-Imino-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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